

Application Notes and Protocols for Generating an Sws1 Knockout Mouse Model

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Compound of Interest		
Compound Name:	SWS1	
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Topic: Generating an Sws1 (Short-wave-sensitive opsin 1) Knockout Mouse Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

The **Sws1** gene encodes the short-wave-sensitive opsin 1, a photopigment found in the S-cone photoreceptor cells of the retina, which is crucial for color vision in the short-wavelength spectrum (violet and ultraviolet light). Knockout mouse models for **Sws1** are invaluable tools for studying congenital color vision deficiencies, cone photoreceptor function and survival, and the compensatory mechanisms within the retina in the absence of S-cone function.[1][2][3] This document provides detailed protocols for the generation and validation of an **Sws1** knockout mouse model using CRISPR-Cas9 technology, as well as an overview of the expected phenotype.

Signaling Pathway of SWS1 Opsin

The **SWS1** opsin is a G-protein-coupled receptor that initiates the phototransduction cascade in S-cone photoreceptors upon activation by light. The binding of a photon induces a conformational change in the **SWS1** opsin, which in turn activates the G-protein transducin. This activation triggers a signaling cascade that ultimately leads to the closure of cyclic nucleotide-gated ion channels, hyperpolarization of the cell membrane, and a reduction in neurotransmitter release. This signal is then transmitted to downstream retinal neurons for further processing.





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Caption: **SWS1** Phototransduction Cascade.

Experimental Protocols Generation of Sws1 Knockout Mice using CRISPR-Cas9

This protocol describes the generation of **Sws1** knockout mice by introducing a deletion in the Opn1sw gene. A common strategy is to delete exons 2, 3, and 4 to ensure a complete loss of function.[1]

- a. Designing single-guide RNAs (sgRNAs)
- Objective: To design sgRNAs that target the introns flanking exons 2 and 4 of the mouse
 Opn1sw gene for a large deletion.
- Procedure:
 - Obtain the genomic sequence of the mouse Opn1sw gene from a database such as Ensembl or NCBI.
 - Use online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to identify potential sgRNA target sites in intron 1 and intron 4.
 - Select sgRNAs with high on-target scores and low off-target scores.
- b. Preparation of CRISPR-Cas9 Reagents



Materials:

- Selected sgRNAs (synthesized)
- Cas9 nuclease (recombinant protein or mRNA)
- Microinjection buffer (e.g., TE buffer, pH 7.5)

Procedure:

- Resuspend lyophilized sgRNAs and Cas9 protein/mRNA in nuclease-free water or the recommended buffer to the desired stock concentration.
- Prepare the microinjection mix by diluting Cas9 protein and sgRNAs in microinjection buffer to the final working concentrations (e.g., 100 ng/μl Cas9 protein and 50 ng/μl for each sgRNA).
- c. Microinjection into Mouse Zygotes

• Procedure:

- Harvest fertilized eggs (zygotes) from superovulated female mice (e.g., C57BL/6 strain).
- Microinject the CRISPR-Cas9 reagent mix into the pronucleus or cytoplasm of the zygotes.[4]
- Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate mothers.

d. Screening of Founder Mice

Procedure:

- At 10-14 days of age, obtain tail biopsies from the resulting pups for genomic DNA extraction.
- Perform PCR using primers flanking the targeted deletion region to identify founder mice carrying the desired deletion.



Genotyping of Sws1 Knockout Mice

a. Genomic DNA Extraction

Procedure:

- Digest tail biopsies overnight at 55°C in a lysis buffer containing Proteinase K.
- Purify genomic DNA using a standard phenol-chloroform extraction or a commercial DNA extraction kit.

b. PCR-based Genotyping

- Primer Design: Design three primers for a multiplex PCR reaction to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) knockout alleles.
 - Forward Primer 1 (Fwd1): Binds upstream of the deleted region.
 - Reverse Primer 1 (Rev1): Binds within the deleted region (exons 2-4).
 - Reverse Primer 2 (Rev2): Binds downstream of the deleted region.

PCR Reaction:

- Set up a PCR reaction containing genomic DNA, the primer mix, Taq polymerase, and dNTPs.
- Expected Results on Agarose Gel:
 - Wild-type (+/+): A single band corresponding to the Fwd1-Rev1 amplicon.
 - Heterozygous (+/-): Two bands, one from the wild-type allele (Fwd1-Rev1) and one from the knockout allele (Fwd1-Rev2).
 - Homozygous (-/-): A single, smaller band corresponding to the Fwd1-Rev2 amplicon.[1]

A specific genotyping protocol for an Opn1sw knockout mouse with a deletion of exons 2, 3, and 4 has been described, yielding a 2.2 kb product for the wild-type allele and a 0.9 kb product for the knockout allele.[1]

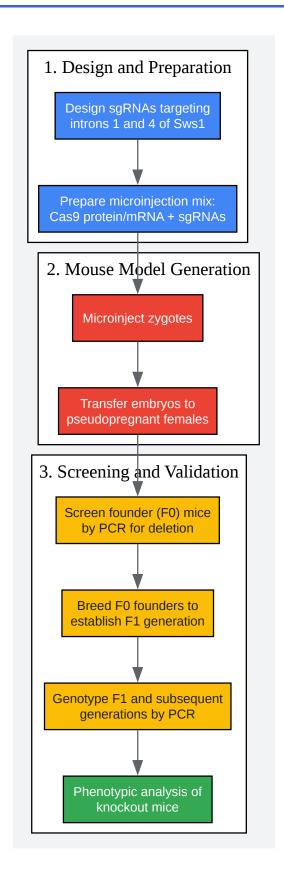


Primer Name	Sequence (5' to 3')	Target Region
Opn1sw Fwd	(Not specified in source)	Intron 1
Opn1sw WT Rev	(Not specified in source)	Exon 5
Opn1sw KO Rev	(Not specified in source)	Downstream of deletion

Genotype	Expected PCR Product Size
Wild-type (+/+)	~2.2 kb
Heterozygous (+/-)	~2.2 kb and ~0.9 kb
Homozygous (-/-)	~0.9 kb

Workflow for Generating Sws1 Knockout Mice





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Caption: Workflow for **Sws1** Knockout Mouse Generation.



Phenotypic Characterization

Sws1 knockout mice are expected to exhibit specific visual deficits related to the absence of Scone function.

Visual Function Assessment

Electroretinography (ERG): ERG is a key technique to assess retinal function. In Sws1 knockout mice, a complete loss of the scotopic (rod-driven) and photopic (cone-driven) responses to short-wavelength light is expected.[5] Some studies have also reported a compensatory increase in M-opsin expression and slightly increased ERG responses to green light in Opn1sw knockout mice.[3][6]

ERG Parameter	Wild-type (+/+)	Sws1 Knockout (-/-)
Scotopic a-wave (UV light)	Present	Absent
Scotopic b-wave (UV light)	Present	Absent
Photopic b-wave (UV light)	Present	Absent
Photopic b-wave (Green light)	Normal	Potentially slightly increased

Retinal Histology

- Immunohistochemistry: Staining of retinal sections with antibodies against cone opsins (Sopsin and Moopsin) can confirm the absence of Sopsin in the knockout mice. Studies have shown that despite the lack of Sopsin, the cone photoreceptors can survive for an extended period.[3]
- Morphometric Analysis: Measurement of the thickness of retinal layers (e.g., outer nuclear layer) can be performed to assess for any retinal degeneration. In Sws1 knockout mice, significant retinal degeneration has not been reported.[2]

Conclusion

The generation of an **Sws1** knockout mouse model provides a powerful tool to investigate the roles of S-cones in vision and retinal health. The detailed protocols and expected phenotypic outcomes presented in these application notes offer a comprehensive guide for researchers



and drug development professionals working in the fields of vision science, ophthalmology, and neurobiology. The use of CRISPR-Cas9 technology allows for the efficient and precise creation of this valuable animal model.

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